Speciogynine-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Speciogynine and its derivatives, including Speciogynine-d3, involves several steps. One reported method includes the use of an enantioselective thiourea-catalyzed Pictet-Spengler reaction to form the tetrahydro-β-carboline ring, followed by a Pd-catalyzed Tsuji-Trost allylic alkylation to close the D-ring . This method provides a high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but scaled up to accommodate larger quantities. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are used to purify the compound to high purity levels .
Chemical Reactions Analysis
Types of Reactions
Speciogynine-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
Scientific Research Applications
Speciogynine-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Speciogynine.
Biology: Investigated for its potential effects on cellular pathways and receptor binding.
Medicine: Studied for its potential analgesic and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
Speciogynine-d3 exerts its effects by interacting with various molecular targets and pathways. It has been shown to exhibit antinociceptive properties via an opioid receptor-independent mechanism . The structural difference in the β-methoxyacrylate group of Speciogynine and its diastereomers might influence their potency and activity .
Comparison with Similar Compounds
Similar Compounds
Mitragynine: Another major alkaloid found in kratom, known for its analgesic properties.
Speciociliatine: A diastereomer of Speciogynine with similar biological activities.
Mitraciliatine: Another diastereomer with distinct pharmacological properties.
Uniqueness
Speciogynine-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a reference standard in analytical chemistry .
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3 |
InChI Key |
LELBFTMXCIIKKX-BAESUDMPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1CC)C4=C(N3)C=CC=C4OC |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Origin of Product |
United States |
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